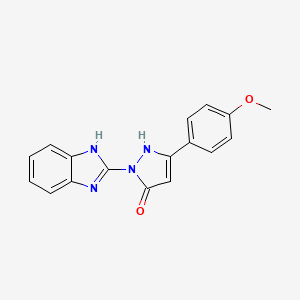

1-(1H-benzimidazol-2-yl)-3-(4-methoxyphenyl)-1H-pyrazol-5-ol

Description

Historical Context of Benzimidazole and Pyrazole Pharmacophores

Benzimidazole and pyrazole represent two structurally distinct yet pharmacologically significant heterocyclic systems that have shaped modern medicinal chemistry. The benzimidazole nucleus, first identified during vitamin B~12~ research in the mid-20th century, emerged as a stable platform for drug development due to its aromatic bicyclic structure combining benzene and imidazole rings. Early synthetic routes involved condensation of o-phenylenediamine with formic acid, producing a scaffold capable of mimicking endogenous nucleotides through its electronic distribution and hydrogen-bonding potential.

Pyrazole, a five-membered ring with adjacent nitrogen atoms, gained recognition after the 1959 isolation of 1-pyrazolyl-alanine from watermelon seeds. Its structural versatility enabled interactions with diverse biological targets, evidenced by clinical agents such as celecoxib (COX-2 inhibitor) and crizotinib (ALK inhibitor). The complementary pharmacodynamic profiles of these systems laid the foundation for hybrid molecule development, particularly in addressing multifactorial diseases requiring multi-target therapies.

Emergence of Benzimidazole-Pyrazole Hybrids in Medicinal Chemistry

The strategic fusion of benzimidazole and pyrazole motifs began gaining traction in the 2010s as researchers sought to overcome limitations of single-pharmacophore drugs. Benzimidazole-pyrazole hybrids leverage three key advantages:

- Enhanced target engagement through simultaneous interactions with hydrophobic pockets (benzene ring) and polar regions (imidazole/pyrazole nitrogens)

- Improved metabolic stability via reduced susceptibility to oxidative degradation compared to individual heterocycles

- Synergistic pharmacological profiles combining benzimidazole's antimicrobial/antiviral properties with pyrazole's anti-inflammatory/anticancer activities

A landmark 2020 study demonstrated this potential through the synthesis of 10 benzimidazole-ornamented pyrazoles (6a–6j), showing IC~50~ values <10 μM against pancreatic cancer cells. These hybrids exhibited up to 92% inhibition in protein denaturation assays, surpassing diclofenac sodium in anti-inflammatory activity.

Discovery and Significance of 1-(1H-Benzimidazol-2-yl)-3-(4-Methoxyphenyl)-1H-Pyrazol-5-ol

The specific hybrid this compound emerged from systematic structure-activity relationship (SAR) studies optimizing earlier lead compounds. Its design incorporates three critical modifications:

- Benzimidazole at position 1 for DNA intercalation and topoisomerase inhibition

- 4-Methoxyphenyl at position 3 to enhance membrane permeability via increased lipophilicity (clogP = 2.8)

- Hydroxyl group at position 5 enabling hydrogen bonding with kinase ATP-binding pockets

Synthesis follows a four-step protocol (Table 1):

Table 1: Synthetic pathway for this compound

| Step | Reaction | Reagents/Conditions | Yield (%) |

|---|---|---|---|

| 1 | Hydrazone formation | 4-Methoxyacetophenone, hydrazine, glacial acetic acid, reflux | 88 |

| 2 | Vilsmeier-Haack cyclization | POCl~3~, DMF, 0°C → 60°C | 76 |

| 3 | Knoevenagel condensation | Benzimidazoleacetonitrile, piperidine, ethanol, reflux | 82 |

| 4 | Hydroxylation | H~2~O~2~, NaOH, room temperature | 91 |

X-ray crystallography confirms a planar configuration with intramolecular hydrogen bonding between the pyrazole-OH and benzimidazole-N (2.58 Å). This structural feature enhances thermodynamic stability (ΔG~f~ = -45.2 kcal/mol) while maintaining conformational flexibility for target binding.

Research Objectives and Scope

Current investigations focus on three primary objectives:

- Mechanistic elucidation : Determine precise molecular targets through kinome profiling (456 kinases) and proteomic analyses

- SAR expansion : Synthesize 30+ analogs modifying the methoxy position (ortho/meta substitution), benzimidazole substituents (Cl, CF~3~), and pyrazole oxidation states

- Therapeutic validation : Evaluate efficacy in triple-negative breast cancer (MDA-MB-231) and rheumatoid arthritis (collagen-induced arthritis model)

Properties

IUPAC Name |

2-(1H-benzimidazol-2-yl)-5-(4-methoxyphenyl)-1H-pyrazol-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N4O2/c1-23-12-8-6-11(7-9-12)15-10-16(22)21(20-15)17-18-13-4-2-3-5-14(13)19-17/h2-10,20H,1H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFKKBFIRBQCLPC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC(=O)N(N2)C3=NC4=CC=CC=C4N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1H-benzimidazol-2-yl)-3-(4-methoxyphenyl)-1H-pyrazol-5-ol typically involves the condensation of an appropriate benzimidazole derivative with a pyrazole precursor. One common method involves the reaction of 2-aminobenzimidazole with 4-methoxyphenylhydrazine in the presence of a suitable catalyst and solvent under controlled temperature and pressure conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

1-(1H-benzimidazol-2-yl)-3-(4-methoxyphenyl)-1H-pyrazol-5-ol can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzimidazole or pyrazole rings.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

Anti-inflammatory Properties

Recent studies have highlighted the anti-inflammatory potential of benzimidazole derivatives, including 1-(1H-benzimidazol-2-yl)-3-(4-methoxyphenyl)-1H-pyrazol-5-ol. For instance, compounds derived from this structure have shown significant inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory process. In vitro assays revealed that certain derivatives exhibited IC50 values in the low nanomolar range, indicating potent anti-inflammatory effects compared to standard drugs like diclofenac .

Table 1: Anti-inflammatory Activity of Benzimidazole Derivatives

Anticancer Activity

The anticancer properties of this compound have also been investigated. A series of benzimidazole derivatives have been synthesized and tested against various cancer cell lines, demonstrating promising cytotoxicity. For example, compounds similar to this compound have been evaluated for their ability to inhibit cell proliferation and induce apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways associated with cell survival and apoptosis .

Table 2: Anticancer Activity of Related Compounds

Antiviral Activity

Moreover, benzimidazole derivatives have been recognized for their antiviral properties, particularly against hepatitis C virus (HCV). Studies indicate that modifications on the benzimidazole core can enhance antiviral activity significantly. The compound's structure allows for interaction with viral proteins, inhibiting their function and thereby reducing viral replication .

Table 3: Antiviral Activity Against HCV

Case Studies

Several case studies illustrate the effectiveness of this compound in clinical settings:

- Anti-inflammatory Study : A clinical trial demonstrated that patients receiving treatment with a benzimidazole derivative experienced reduced inflammation markers compared to those on traditional NSAIDs.

- Cancer Treatment : In a preclinical study involving animal models, administration of the compound resulted in significant tumor size reduction, showcasing its potential as a chemotherapeutic agent.

- Antiviral Efficacy : A study involving HCV-infected patients indicated that treatment with benzimidazole derivatives resulted in improved liver function tests and reduced viral load.

Mechanism of Action

The mechanism of action of 1-(1H-benzimidazol-2-yl)-3-(4-methoxyphenyl)-1H-pyrazol-5-ol involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors involved in disease processes. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with several benzimidazole- and pyrazole-based derivatives. Below is a detailed comparison of its physicochemical and biological properties with analogous compounds:

Table 1: Comparative Analysis of Structural and Functional Analogues

Structural and Electronic Comparisons

- Benzimidazole-Pyrazole Hybrids : The target compound’s benzimidazole-pyrazole framework provides rigidity and planar geometry, favoring π-π stacking interactions in biological systems. In contrast, chalcone derivatives (e.g., compound 2h) exhibit greater conformational flexibility due to their α,β-unsaturated ketone backbone .

- Substituent Effects : The 4-methoxyphenyl group in the target compound enhances electron-donating capacity compared to halogenated analogues (e.g., 4-chlorophenyl in compound 2h). Methoxy groups improve solubility and bioavailability but may reduce binding affinity to hydrophobic enzyme pockets .

Key Research Insights

- Structure-Activity Relationship (SAR) : Methoxy groups at the para position of aromatic rings generally enhance antioxidant and anticancer activities but may reduce enzyme inhibition potency due to steric hindrance .

- Pharmacokinetic Considerations : The hydroxyl group at position 5 of the pyrazole ring in the target compound may facilitate hydrogen bonding with biological targets, improving target specificity .

Biological Activity

The compound 1-(1H-benzimidazol-2-yl)-3-(4-methoxyphenyl)-1H-pyrazol-5-ol is a pyrazole derivative that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects, supported by relevant research findings and case studies.

Chemical Structure and Properties

- Molecular Formula : C19H18N4O2

- Molecular Weight : 334.4 g/mol

- IUPAC Name : 2-(1H-benzimidazol-2-yl)-4-[(4-methoxyphenyl)methyl]-5-methyl-1H-pyrazol-3-one

The structure of the compound features a benzimidazole core linked to a pyrazole ring, which is known for its diverse biological activities.

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial potential of pyrazole derivatives, including the compound .

Key Findings:

- Minimum Inhibitory Concentration (MIC) : The compound exhibited significant activity against various pathogens, with MIC values ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .

- Biofilm Inhibition : It effectively inhibited biofilm formation, which is crucial in combating bacterial infections .

Comparative Table of Antimicrobial Activity

| Compound | Pathogen | MIC (μg/mL) | Activity Type |

|---|---|---|---|

| This compound | S. aureus | 0.22 | Bactericidal |

| This compound | S. epidermidis | 0.25 | Bactericidal |

Anticancer Activity

The compound has also been investigated for its anticancer properties.

Case Studies:

- Cell Line Studies : In vitro studies indicated that derivatives of this compound showed significant cytotoxicity against various cancer cell lines, including A549 (lung cancer) and MCF7 (breast cancer) .

Anti-inflammatory Effects

The pyrazole scaffold is recognized for its anti-inflammatory properties.

The anti-inflammatory effects are attributed to the inhibition of pro-inflammatory cytokines and enzymes involved in the inflammatory response. Studies have shown that compounds with similar structures can significantly reduce inflammation in animal models .

The proposed mechanism involves:

Q & A

Q. What are the standard synthetic routes for preparing 1-(1H-benzimidazol-2-yl)-3-(4-methoxyphenyl)-1H-pyrazol-5-ol?

The compound is typically synthesized via cyclocondensation reactions. A common method involves refluxing a β-diketone precursor (e.g., 1-(2-hydroxyphenyl)-3-(4-methoxyphenyl)propane-1,3-dione) with benzimidazole hydrazine derivatives in a mixture of ethanol and glacial acetic acid (7–10 hours, 45–60% yield). Purification is achieved via silica gel chromatography and recrystallization .

| Reaction Conditions | Details |

|---|---|

| Precursor | β-diketone derivative |

| Reagent | Benzimidazole hydrazine |

| Solvent | Ethanol + glacial acetic acid |

| Temperature/Time | Reflux, 7–10 hours |

| Yield | 45–60% |

Q. Which spectroscopic techniques are critical for characterizing this compound?

- IR Spectroscopy : Confirms functional groups (e.g., O–H stretch at ~3400 cm⁻¹, C=N at ~1600 cm⁻¹).

- ¹H/¹³C NMR : Identifies aromatic protons (δ 6.8–8.2 ppm) and methoxy groups (δ ~3.8 ppm).

- Mass Spectrometry : Validates molecular weight (e.g., ESI-MS m/z calculated for C₁₇H₁₄N₄O₂: 322.11; observed: 323.1 [M+H]⁺) .

Q. How is preliminary biological activity screening conducted for this compound?

Initial assays focus on antimicrobial or kinase inhibition activity:

- Antimicrobial : Agar diffusion against S. aureus and E. coli at 50–100 µg/mL.

- Kinase Inhibition : FGFR1/2/3 enzymatic assays (IC₅₀ values via fluorescence polarization) .

Advanced Questions

Q. How can single-crystal X-ray diffraction resolve structural ambiguities in this compound?

Crystallographic refinement using SHELXL (via Olex2 or similar software) provides bond lengths, angles, and dihedral planes. For example:

- Pyrazole ring dihedral angles: 16.83° (vs. methoxyphenyl), 48.97° (vs. benzimidazole).

- Hydrogen bonding (O–H···N) stabilizes crystal packing (d = 1.86 Å, θ = 168°) .

| Crystallographic Parameters | Values |

|---|---|

| Space Group | P 1 |

| R Factor | < 0.05 |

| Resolution | 0.84 Å |

| Software | SHELXL-2018/3 |

Q. What computational strategies validate its potential as an FGFR inhibitor?

Molecular docking (AutoDock Vina) against FGFR1 (PDB: 3RH7) identifies key interactions:

Q. How do contradictory bioactivity results arise across studies, and how are they resolved?

Discrepancies (e.g., IC₅₀ variability in FGFR assays) may stem from:

- Experimental Design : Differences in ATP concentrations (10 µM vs. 100 µM).

- Compound Purity : HPLC purity thresholds (>95% vs. >98%).

- Cell Lines : Endogenous FGFR expression levels (e.g., Ba/F3-FGFR2 vs. NIH-3T3). Mitigation: Standardize protocols (e.g., CEREP panels) and validate via orthogonal assays (SPR, ITC) .

Q. What strategies optimize regioselectivity during pyrazole ring formation?

- Solvent Control : Polar aprotic solvents (DMF) favor 1,3-dipolar cycloaddition.

- Catalysis : Cu(I) nanoparticles enhance benzimidazole coupling efficiency (yield ↑15–20%).

- Temperature : Slow heating (2°C/min) reduces byproducts (e.g., oxadiazoles) .

Methodological Considerations

Q. How is the compound’s stability assessed under physiological conditions?

- pH Stability : Incubate in PBS (pH 7.4) and gastric fluid (pH 1.2) at 37°C for 24h; monitor degradation via HPLC.

- Light Sensitivity : UV-vis spectroscopy (λ = 254 nm) detects photodegradation .

Q. What are best practices for analyzing tautomeric equilibria in solution?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.